Sodium sulfide (Na2S), hydrate (8CI,9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

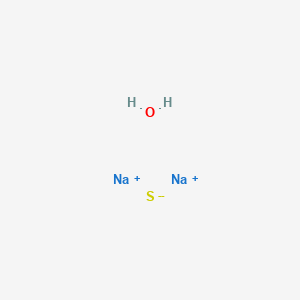

Sodium sulfide (Na2S), hydrate (8CI,9CI) is a useful research compound. Its molecular formula is H2Na2OS and its molecular weight is 96.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium sulfide (Na2S), hydrate (8CI,9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium sulfide (Na2S), hydrate (8CI,9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Water Treatment

Sodium sulfide is widely employed in water treatment facilities for its ability to precipitate heavy metals and remove dissolved oxygen from water. This function is crucial in preventing corrosion and other adverse reactions in industrial systems.

- Heavy Metal Precipitation : Sodium sulfide reacts with heavy metals to form insoluble sulfides, facilitating their removal from wastewater. This process helps meet environmental standards and enhances sustainability in industrial operations .

- Oxygen Scavenging : As an oxygen scavenger, sodium sulfide effectively removes dissolved oxygen from water, which is vital in preventing corrosion in pipelines and storage tanks .

Textile Industry

In the textile sector, sodium sulfide serves as a reducing agent during dyeing processes. Its ability to modify the chemical properties of fibers allows for better dye penetration, resulting in more vibrant and durable colors.

- Dyeing Processes : Sodium sulfide enhances the fixation of dyes on textile fibers, improving color intensity and longevity .

- Fiber Treatment : It is also used for disinfecting and cleaning fibers, contributing to the overall quality of textile products .

Leather Manufacturing

Sodium sulfide plays a critical role in leather processing, particularly in the removal of hair from hides during tanning.

- Hair Removal : The compound facilitates the depilation process by breaking down keratin proteins in hair, making it easier to remove from animal hides .

Mining and Metallurgy

In mining operations, sodium sulfide is used for mineral flotation and metal separation processes.

- Flotation Agent : It aids in the flotation of metallic minerals such as copper and lead by modifying surface properties, thereby enhancing separation efficiency .

- Ore Processing : Sodium sulfide is involved in purifying ores by precipitating impurities, which optimizes extraction processes and improves ore quality .

Pulp and Paper Industry

Sodium sulfide is integral to the Kraft process used in pulp production.

- Lignin Removal : In this process, sodium sulfide helps break down lignin in wood fibers, converting them into pulp suitable for high-quality paper production .

Chemical Manufacturing

The compound is utilized in various chemical processes, including the production of rubber chemicals and sulfur dyes.

- Chemical Reactions : Sodium sulfide participates in sulfonation and sulfomethylation reactions, which are essential for synthesizing numerous organic compounds .

Case Study 1: Wastewater Treatment Efficiency

A study conducted at a municipal wastewater treatment facility demonstrated that incorporating sodium sulfide significantly improved heavy metal removal rates. The facility reported a 90% reduction in cadmium levels after introducing sodium sulfide into their treatment protocols.

Case Study 2: Textile Dyeing Innovations

In a textile manufacturing plant, researchers found that using sodium sulfide as a dyeing agent reduced dye consumption by 30% while enhancing color fastness. This not only lowered costs but also minimized environmental impact due to reduced chemical usage.

Analyse Des Réactions Chimiques

Hydration and Hydrolysis

Sodium sulfide readily interacts with water, forming strongly alkaline solutions due to hydrolysis:

Na2S+H2O⇌2Na++SH−+OH−

Further hydrolysis produces hydrogen sulfide (H₂S) gas:

SH−+H2O⇌H2S+OH−

This reaction contributes to its characteristic "rotten egg" odor and a pH of ~10.4 in solution .

Key Data:

| Property | Value | Source |

|---|---|---|

| pH (10% solution) | 10.4 | |

| Solubility in water | 180 g/L (25°C) | |

| Hydrate forms | Na₂S·9H₂O (common) |

Acid-Base Reactions

The sulfide ion (S²⁻) acts as a strong base, reacting with acids to form hydrogen sulfide:

Na2S+2HCl→2NaCl+H2S↑

In controlled protonation:

S2−+H+→SH−(pKa1≈7.0)SH−+H+→H2S(pKa2≈13.9)

This stepwise protonation underpins its use in buffering and sulfide precipitation .

Oxidation Reactions

Na₂S is a potent reducing agent, participating in redox reactions:

Atmospheric Oxidation

Exposure to oxygen and carbon dioxide yields sodium carbonate and sulfur dioxide:

2Na2S+3O2+2CO2→2Na2CO3+2SO2↑

Peroxide Oxidation

Reaction with hydrogen peroxide produces sodium sulfate:

Na2S+4H2O2→Na2SO4+4H2O

Metal Sulfide Precipitation

In wastewater treatment, Na₂S precipitates heavy metals as sulfides:

Na2S+Cu2+→CuS↓+2Na+

This application is critical for removing Cu, Pb, and Zn from industrial effluents .

Thermal Decomposition

At elevated temperatures, Na₂S·xH₂O decomposes:

Na2S⋅9H2OΔNa2S+9H2O↑

Further heating releases H₂S gas:

Na2S+2H2OΔ2NaOH+H2S↑

This decomposition necessitates careful handling to avoid toxic gas exposure .

Carbothermic Reduction

Dominant production method using coal and sodium sulfate:

Na2SO4+2C>800∘CNa2S+2CO2↑

Gas Reduction

Alternative route using hydrogen or methane:

Na2SO4+4H2→Na2S+4H2O

Comparison of Production Methods:

| Method | Reactants | Byproducts | Purity (%) |

|---|---|---|---|

| Carbothermic Reduction | Na₂SO₄, C | CO₂ | 60–70 |

| Gas Reduction | Na₂SO₄, H₂/CO | H₂O/CO₂ | 95–97 |

| Data sourced from . |

Reactions with Sulfur

Na₂S reacts with elemental sulfur to form polysulfides:

2Na2S+S8→2Na2S5

These polysulfides are industrially significant in sulfur dye production .

Propriétés

Formule moléculaire |

H2Na2OS |

|---|---|

Poids moléculaire |

96.06 g/mol |

Nom IUPAC |

disodium;sulfide;hydrate |

InChI |

InChI=1S/2Na.H2O.S/h;;1H2;/q2*+1;;-2 |

Clé InChI |

XNFVGEUMTFIVHQ-UHFFFAOYSA-N |

SMILES canonique |

O.[Na+].[Na+].[S-2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.